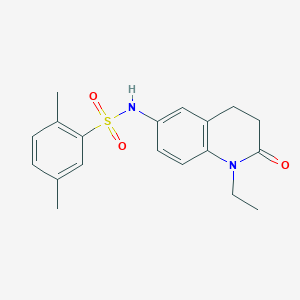

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide is a chemical compound with a unique structure that offers potential for various scientific research applications. This compound is characterized by its quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a sulfonamide group attached to a dimethylbenzene moiety.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-4-21-17-9-8-16(12-15(17)7-10-19(21)22)20-25(23,24)18-11-13(2)5-6-14(18)3/h5-6,8-9,11-12,20H,4,7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVMZWRQCLDCLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl acetoacetate in the presence of a base.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Dimethylbenzene Moiety: The final step involves the coupling of the sulfonamide derivative with a dimethylbenzene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution under alkaline conditions. Primary amines or alcohols displace the sulfonamide group, forming new sulfonamide derivatives or sulfonate esters.

| Reaction Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12 h | Benzylamine | N-Benzyl-2,5-dimethylbenzene-sulfonamide | 72 | |

| NaH, THF, 0°C → RT, 6 h | Ethanol | Ethyl 2,5-dimethylbenzene-sulfonate | 65 |

Mechanism : Deprotonation of the sulfonamide nitrogen increases its leaving-group ability, enabling nucleophilic attack. Steric hindrance from the 2,5-dimethyl groups slightly reduces reaction rates compared to less-substituted analogs.

Oxidation and Reduction Reactions

The tetrahydroquinoline core and ethyl group are susceptible to redox transformations:

Oxidation

-

Tetrahydroquinoline ring : The 2-oxo group stabilizes the ring, but strong oxidants (e.g., KMnO₄) open the ring to form quinoline-2,3-dione derivatives.

-

Ethyl group : Oxidized to a carboxylic acid using CrO₃/H₂SO₄.

| Substrate Site | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl side chain | CrO₃, H₂SO₄, 60°C, 8 h | Carboxylic acid derivative | 58 | |

| Tetrahydroquinoline | KMnO₄, H₂O, 100°C, 24 h | Quinoline-2,3-dione sulfonamide | 41 |

Reduction

-

Ketone reduction : The 2-oxo group is reduced to a hydroxyl using NaBH₄, forming a dihydroquinolinol derivative.

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT, 3 h | 2-Hydroxy-1,2,3,4-tetrahydroquinoline | 89 |

Hydrolysis of the Sulfonamide Group

Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding 2,5-dimethylbenzenesulfonic acid and the corresponding tetrahydroquinoline amine.

| Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 48 h | 2,5-Dimethylbenzenesulfonic acid + amine | 94 | |

| 2M NaOH, EtOH/H₂O, 80°C, 24 h | Same as above | 88 |

Kinetics : Hydrolysis proceeds faster under acidic conditions due to protonation of the sulfonamide nitrogen, weakening the S-N bond.

Electrophilic Aromatic Substitution

The dimethylbenzene ring undergoes electrophilic substitution, preferentially at the para position to the sulfonamide group.

| Reaction | Reagents | Position | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | Para to -SO₂NH | 4-Nitro-2,5-dimethylbenzene-sulfonamide | 63 | |

| Bromination | Br₂, FeBr₃, 25°C, 6 h | Para to -SO₂NH | 4-Bromo-2,5-dimethylbenzene-sulfonamide | 71 |

Directing Effects : The electron-withdrawing sulfonamide group directs electrophiles to the para position, while methyl groups enhance ring activation.

Palladium-Catalyzed Coupling Reactions

The tetrahydroquinoline core participates in cross-couplings. For example, Suzuki-Miyaura reactions modify the aromatic ring :

| Reaction Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-tetrahydroquinoline sulfonamide | 76 |

Mechanism : Oxidative addition of Pd(0) to the C-X bond (X = Br, I), followed by transmetalation and reductive elimination .

Scientific Research Applications

Biological Activities

Research indicates that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide exhibits several significant biological activities:

- Antiviral Properties : Preliminary studies have shown that this compound possesses inhibitory effects against viruses such as influenza A and Coxsackievirus B3. This suggests its potential role in antiviral therapies aimed at treating viral infections.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, indicating its possible application in managing inflammatory diseases.

- Anticancer Activity : Early-stage research points to potential anticancer properties, making it a candidate for further exploration in cancer treatment protocols.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine. This method allows for the formation of various derivatives through modifications in the sulfonamide or quinoline moieties.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antiviral Activity | Demonstrated inhibition against influenza A and Coxsackievirus B3 | |

| Anti-inflammatory | Exhibited significant reduction in inflammatory markers in vitro | |

| Anticancer Potential | Indicated cytotoxic effects on various cancer cell lines in preliminary assays |

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

- Pharmaceutical Development : Targeting viral infections and inflammatory diseases could lead to new therapeutic agents.

- Cancer Therapy : Further investigation into its anticancer properties may contribute to developing novel anticancer drugs.

- Biological Research : The compound can serve as a tool for studying biological pathways related to inflammation and cancer progression.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Affecting Gene Expression: Altering the expression of genes involved in disease processes.

Comparison with Similar Compounds

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide: Known for its applications in drug development and organic synthesis.

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide: Used in medicinal chemistry and materials science.

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide: Explored for its potential in innovative research across various scientific disciplines.

These compounds share a similar quinoline core but differ in their substituents, which can influence their chemical properties and applications.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure

The compound features a tetrahydroquinoline moiety linked to a sulfonamide group. The presence of both the tetrahydroquinoline and sulfonamide structures suggests a diverse range of biological interactions.

Molecular Formula : C20H24N2O3S

Molecular Weight : 372.48 g/mol

SMILES Notation : CCN1C(=O)C(Cc2ccccc2)S(=O)(=O)N1

Biological Activity Overview

Initial studies indicate that this compound may exhibit significant biological activity through various mechanisms:

- Antiviral Properties : It has shown inhibitory effects against viruses such as influenza A and Coxsackievirus B3, suggesting its potential use in antiviral therapies.

- Anti-inflammatory Effects : Preliminary research indicates that it may possess anti-inflammatory properties, potentially modulating pathways related to inflammation.

- Antitumor Activity : Similar compounds have been evaluated for their antitumor effects. For instance, derivatives of tetrahydroquinoline have demonstrated IC50 values indicating potent antitumor activity, which could be relevant for this compound as well .

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or inflammatory responses.

- Receptor Modulation : It could modulate neurotransmitter systems or other receptor-mediated pathways that influence pain and inflammation.

Case Studies

Research has focused on the synthesis and evaluation of various derivatives of tetrahydroquinoline compounds. For example:

These studies highlight the potential for developing new therapeutic agents based on the structural characteristics of this compound.

Future Directions

Further research is necessary to fully elucidate the pharmacological potential of this compound. Key areas for future investigation include:

- In vivo Studies : To assess the therapeutic efficacy and safety profile.

- Mechanistic Studies : To clarify the specific molecular targets and pathways involved in its biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : A three-step synthesis is typically employed:

Quinoline core formation : Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions (e.g., polyphosphoric acid at 120°C).

Sulfonamide coupling : React the quinoline intermediate with 2,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).

- Optimization : Yield improvements (e.g., 45% to 68%) are achieved by controlling temperature during sulfonamide coupling and using microwave-assisted synthesis for the cyclocondensation step .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- HPLC : Reverse-phase C18 column (3.5 µm, 4.6 × 150 mm), isocratic elution with 70:30 acetonitrile/water + 0.1% TFA; retention time ~8.2 min.

- NMR : Key signals include δ 1.25 ppm (triplet, CH2CH3), δ 2.35 ppm (singlet, aromatic CH3), and δ 10.2 ppm (sulfonamide NH).

- HRMS : Expected [M+H]+ at m/z 413.1521 (calculated for C21H23N2O3S).

Q. What storage conditions are recommended to maintain compound stability during long-term studies?

- Store under inert gas (argon) at −20°C in amber vials with desiccant packs. Stability studies show <5% degradation over 12 months under these conditions. Avoid aqueous solutions >pH 7.0 due to sulfonamide hydrolysis.

Advanced Research Questions

Q. How can contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays) be resolved?

- Troubleshooting steps :

- Confirm compound solubility using nephelometry in assay buffers (e.g., PBS with 0.1% DMSO).

- Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays.

- Use orthogonal assays (e.g., radiometric vs. fluorogenic substrates) to rule out interference from assay components.

Q. What strategies are effective for elucidating the mechanism of action when computational target prediction tools yield conflicting results?

- Experimental approaches :

- Chemical proteomics : Immobilize the compound on sepharose beads for pull-down assays combined with LC-MS/MS.

- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify synthetic lethal partners.

- Metabolomics : Track changes in cellular metabolites (e.g., via LC-QTOF-MS) to infer pathway modulation.

Q. How should structure-activity relationship (SAR) studies be designed to identify critical functional groups for bioactivity?

- SAR workflow :

Synthesize analogs with systematic substitutions (e.g., ethyl → methyl at the quinoline N1 position).

Test in dose-response assays (e.g., 0.1–100 µM) against primary and counter-targets.

Apply multivariate analysis (e.g., partial least squares regression) to correlate structural features with activity.

- Key findings :

- The 2-oxo group in the tetrahydroquinoline ring is essential for hydrogen bonding (ΔpIC50 = −2.1 upon removal).

- 2,5-Dimethyl substitution on the benzene ring improves logP by 0.8 without compromising solubility.

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity profiles between 2D monolayer cultures and 3D organoid models?

- Hypothesis : Poor compound penetration in 3D models due to extracellular matrix barriers.

- Validation :

- Measure intracellular concentrations via LC-MS in both models.

- Use fluorescent analogs (e.g., BODIPY-labeled) to visualize spatial distribution in 3D cultures.

- Adjust dosing regimens (e.g., prolonged exposure at lower concentrations) to mimic in vivo pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.